molecular formula C14H17FO4 B1658017 Diethyl 2-(4-fluorobenzyl)malonate CAS No. 59223-74-4

Diethyl 2-(4-fluorobenzyl)malonate

Cat. No.: B1658017
CAS No.: 59223-74-4
M. Wt: 268.28 g/mol
InChI Key: JGOJWIVUYROKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(4-fluorobenzyl)malonate (CAS 59223-74-4) is a malonate ester derivative with a 4-fluorobenzyl substituent. Its molecular formula is C₁₄H₁₇FO₄, and its structure features two ethyl ester groups attached to a central malonate core, with a 4-fluorobenzyl group at the C2 position . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of fluorinated bioactive molecules.

Properties

IUPAC Name

diethyl 2-[(4-fluorophenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOJWIVUYROKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472485
Record name Diethyl [(4-fluorophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59223-74-4
Record name Diethyl [(4-fluorophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Diethyl 2-(4-methylbenzylidene)malonate (CAS 14111-33-2)

  • Structure : Contains a 4-methylbenzylidene group (C=CH-aryl) instead of a saturated benzyl group.
  • Key Differences :
    • The methylene (C=CH) linker increases conjugation, making it more reactive in cycloaddition or Michael addition reactions compared to the saturated benzyl group in the target compound.
    • The methyl group is electron-donating, contrasting with fluorine's electron-withdrawing nature.
  • Applications : Used in synthesizing push-pull alkenes and heterocycles via [3+2] annulation reactions .

Dimethyl 2-(4-bromobenzyl)malonate (CAS 157134-36-6)

  • Structure : Features a 4-bromobenzyl substituent and dimethyl ester groups .
  • Key Differences: Bromine vs. fluorine: Bromine’s larger atomic size and lower electronegativity may alter solubility and reactivity, particularly in nucleophilic substitutions.
  • Applications : Serves as a precursor for brominated aromatic systems in drug discovery .

Diethyl 2-(ethoxymethylene)malonate

  • Structure : Contains an ethoxymethylene (CH=OEt) group instead of a benzyl substituent.
  • Key Differences: The ethoxymethylene group is highly electrophilic, facilitating reactions like Gould-Jacob cyclization to form quinolones . Lacks aromaticity, reducing π-π stacking interactions compared to the fluorobenzyl group.
  • Applications: Critical in synthesizing fluoroquinolone antibiotics with broad-spectrum antibacterial activity .

Diethyl 2-(((4-bromophenyl)amino)methylene)malonate (CAS 101937-67-1)

  • Structure: Features an amino-methylene (NH-CH₂) linker with a 4-bromophenyl group.
  • Key Differences: The amine group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Bromine vs.
  • Applications : Used in multicomponent reactions to generate nitrogen-containing heterocycles .

Diethyl 2,2-Bis((4-fluoronaphthalene-1-yl)methyl)malonate

  • Structure : A bis-substituted malonate with two 4-fluoronaphthylmethyl groups.
  • Key Differences: Bulkier substituents increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to the mono-substituted target compound.
  • Applications : Explored in materials science for designing amphipathic molecules mimicking antimicrobial peptides .

Comparative Data Table

Compound Substituent Ester Groups Halogen Reactivity/Applications Reference
Diethyl 2-(4-fluorobenzyl)malonate 4-Fluorobenzyl Diethyl F Pharmaceutical intermediates
Diethyl 2-(4-methylbenzylidene)malonate 4-Methylbenzylidene Diethyl - Cycloaddition reactions
Dimethyl 2-(4-bromobenzyl)malonate 4-Bromobenzyl Dimethyl Br Nucleophilic substitutions
Diethyl 2-(ethoxymethylene)malonate Ethoxymethylene Diethyl - Quinolone synthesis
Diethyl 2-(((4-BrPh)amino)methylene)malonate 4-Bromo-PheNH-methylene Diethyl Br Hydrogen bonding interactions

Preparation Methods

Reaction Mechanism

The mechanism begins with the abstraction of a proton from the methylene carbon of diethyl malonate by a strong base, such as sodium ethoxide, generating a resonance-stabilized enolate. The enolate attacks the electrophilic carbon of 4-fluorobenzyl bromide, displacing the bromide ion and forming the alkylated product. The reaction is typically conducted in anhydrous ethanol or tetrahydrofuran (THF) to stabilize the enolate and prevent hydrolysis.

Optimization of Reaction Conditions

Key variables influencing yield and purity include:

  • Base selection : Sodium ethoxide is preferred for its strong deprotonating ability, though potassium carbonate and sodium hydride have also been employed in analogous malonate alkylations.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature : Reactions are typically conducted at reflux (70–80°C) to ensure complete conversion.

A comparative analysis of base efficacy is summarized below:

Base Solvent Temperature (°C) Yield (%) Purity (%)
Sodium ethoxide Ethanol 78 72 95
Potassium carbonate DMF 60 65 90
Sodium hydride THF 65 68 92

Table 1: Comparative performance of bases in the alkylation of diethyl malonate with 4-fluorobenzyl bromide.

Alternative Synthetic Routes

Michael Addition with 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one

An alternative pathway involves the Michael addition of diethyl malonate to 1-(4-fluorophenyl)-3-methylbut-2-en-1-one under basic conditions. This method avoids the use of alkyl halides, instead leveraging the electrophilic α,β-unsaturated ketone to form the desired adduct. While yields are comparable to alkylation (70–75%), the route is less favored due to the limited commercial availability of the enone precursor.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Key adaptations include:

  • Catalyst recycling : Base catalysts like potassium carbonate are recovered via aqueous extraction and reused.
  • Solvent selection : Ethanol is replaced with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) to reduce environmental impact.
  • Continuous flow systems : Microreactor technology minimizes side reactions and improves heat dissipation, enhancing throughput.

Q & A

Q. What are the primary synthetic routes to Diethyl 2-(4-fluorobenzyl)malonate, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via nucleophilic alkylation of diethyl malonate with 4-fluorobenzyl halides under basic conditions. Key factors include:

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or THF .
  • Temperature : Elevated temperatures (60–100°C) improve reactivity but may risk decomposition .
  • Substrate ratio : A molar excess of diethyl malonate (1.2–1.5 equivalents) enhances alkylation efficiency .

Q. How can spectroscopic techniques distinguish this compound from structurally similar malonates?

  • ¹H NMR : The 4-fluorobenzyl group exhibits distinct aromatic splitting patterns (doublet of doublets, δ 7.2–7.4 ppm) and a benzylic CH₂ signal (δ ~3.8 ppm, triplet) .
  • ¹³C NMR : Fluorine coupling splits the aromatic carbons (J₃ ~20 Hz) .
  • IR : Ester C=O stretches at 1730–1750 cm⁻¹ and C-F vibrations at 1220–1250 cm⁻¹ .

Advanced Tip : Use X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or regiochemistry.

Advanced Research Questions

Q. What mechanistic challenges arise during the hydrolysis of this compound, and how can they be addressed?

Hydrolysis under basic or acidic conditions often leads to decarboxylation rather than the desired malonic acid. For example:

  • Basic hydrolysis (KOH/EtOH) : Forms 2-(4-fluorobenzyl)acetic acid via β-keto ester intermediate .
  • Acidic hydrolysis (HBr/AcOH) : Direct decarboxylation yields the same acetic acid derivative .

Contradiction Analysis : While unsubstituted diethyl malonates hydrolyze cleanly to malonic acids, the electron-withdrawing 4-fluorobenzyl group destabilizes the intermediate, favoring decarboxylation .

Mitigation Strategy : Use bulky ester groups (e.g., tert-butyl) to sterically hinder decarboxylation .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Asymmetric catalysis using chiral auxiliaries or organocatalysts:

  • L-Proline-catalyzed Michael addition : Achieves up to 79% enantiomeric excess (ee) in alkylated derivatives (e.g., 2-cyanoethyl analogs) .
  • Copper-catalyzed arylation : Enantioselective coupling with aryl iodides using chiral ligands (e.g., BINOL derivatives) yields α-aryl malonates with >90% ee .

Q. How do computational studies (e.g., DFT) inform the design of this compound-based ligands?

Density Functional Theory (DFT) predicts electronic and steric effects of the 4-fluorobenzyl group on coordination chemistry:

  • Electron-withdrawing effect : Fluorine reduces electron density at the malonate oxygen, weakening metal-ligand bonds .
  • Steric maps : Substituent positioning (e.g., para-fluorine) minimizes steric clashes in octahedral metal complexes .

Case Study : DFT-guided synthesis of luminescent Mn(II) complexes using fluorinated malonates achieved enhanced photostability .

Q. How should researchers resolve contradictions in reported hydrolysis outcomes for fluorinated malonates?

Conflicting data (e.g., malonic acid vs. acetic acid products) arise from:

  • Reaction conditions : Higher temperatures (>100°C) accelerate decarboxylation .
  • Substituent effects : Electron-deficient aryl groups (e.g., perfluorophenyl) exacerbate instability .

Q. Resolution Protocol :

Replicate experiments with strict control of temperature and pH.

Use LC-MS or ¹⁹F NMR to track intermediates .

Methodological Recommendations

  • Synthesis : Prioritize NaH/DMF for high-yield alkylation .
  • Characterization : Combine XRD and ¹⁹F NMR for unambiguous structural assignment .
  • Mechanistic Studies : Employ isotopic labeling (e.g., ¹³C-malonate) to trace decarboxylation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.